1,4-Diazaspiro[5.5]undecane-3,5-dione
Overview
Description
1,4-Diazaspiro[55]undecane-3,5-dione is a heterocyclic compound with a unique spiro structure It is characterized by a spiro linkage between two nitrogen atoms and a dione functional group
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound undergoes redox reactions . The main product of electrolytic oxidation is - (1-aminocyclohexanecarbonyl)oxamic acid .
Biochemical Pathways
The compound is known to be involved in redox reactions , which are fundamental to numerous biochemical pathways.
Result of Action
The compound is known to undergo redox reactions , which can have various effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored in a dark place at room temperature .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxamic acid derivatives.
Reduction: Reduction reactions typically yield alcohols and, in some cases, dimers.
Substitution: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-(1-aminocyclohexanecarbonyl)oxamic acid.
Reduction: Alcohols and dimers.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
1,4-Diazaspiro[5.5]undecane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a γ-aminobutyric acid type A receptor antagonist.
Medicine: Explored for its potential therapeutic effects in treating disorders involving abnormal cellular proliferation.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 1,3-Dioxaspiro[4.5]decane-2,4-dione
- 1,3-Dithiane derivatives
Uniqueness
1,4-Diazaspiro[5.5]undecane-3,5-dione is unique due to its specific spiro linkage and the presence of a dione functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-6-10-9(8(13)11-7)4-2-1-3-5-9/h10H,1-6H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMXZJALAYSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427929 | |
Record name | 1,4-diazaspiro[5.5]undecane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-91-2 | |
Record name | 1,4-diazaspiro[5.5]undecane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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